molecular formula C16H24N2O2 B3723222 N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide

Cat. No.: B3723222
M. Wt: 276.37 g/mol
InChI Key: BAVUNVGSNDPREP-GHRIWEEISA-N
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Description

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide is a Schiff base compound derived from the condensation of 2-hydroxyacetophenone and octanohydrazide. Schiff bases are known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential biological activities and its ability to form complexes with metal ions.

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-6-7-12-16(20)18-17-13(2)14-10-8-9-11-15(14)19/h8-11,19H,3-7,12H2,1-2H3,(H,18,20)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVUNVGSNDPREP-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=C(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C(\C)/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide typically involves the condensation reaction between 2-hydroxyacetophenone and octanohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated products.

    Reduction: 2-hydroxyacetophenone and octanohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide involves its ability to form complexes with metal ions. These complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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